3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane

Horner-Wadsworth-Emmons olefination Conjugated enyne synthesis Organophosphorus chemistry

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS 228120-29-4), also known as Dimethyl Trimethylsilyl Propargylphosphonate, is a bifunctional organophosphorus-silicon reagent with molecular formula C8H17O3PSi and molecular weight 220.28 g/mol. The compound incorporates three distinct functional domains: a dimethyl phosphonate ester, an internal alkyne moiety, and a trimethylsilyl (TMS) protecting group.

Molecular Formula C8H17O3PSi
Molecular Weight 220.28 g/mol
CAS No. 228120-29-4
Cat. No. B117615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
CAS228120-29-4
SynonymsP-2-Propyn-1-yl-phosphonic Acid Dimethyl Ester;  Dimethyl Propargylphosphonate.
Molecular FormulaC8H17O3PSi
Molecular Weight220.28 g/mol
Structural Identifiers
SMILESCOP(=O)(CC#C[Si](C)(C)C)OC
InChIInChI=1S/C8H17O3PSi/c1-10-12(9,11-2)7-6-8-13(3,4)5/h7H2,1-5H3
InChIKeyOOMASFPQMMUBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS 228120-29-4): Silyl-Protected Propargyl Phosphonate for Multi-Step Synthetic Procurement


3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS 228120-29-4), also known as Dimethyl Trimethylsilyl Propargylphosphonate, is a bifunctional organophosphorus-silicon reagent with molecular formula C8H17O3PSi and molecular weight 220.28 g/mol . The compound incorporates three distinct functional domains: a dimethyl phosphonate ester, an internal alkyne moiety, and a trimethylsilyl (TMS) protecting group . As a colorless to pale yellow oil with solubility in chlorinated solvents (chloroform, dichloromethane) and ethyl acetate, it requires storage at -20°C under inert atmosphere to maintain stability . Its structural design enables dual synthetic utility—the phosphonate group participates in Horner-Wadsworth-Emmons (HWE) olefinations, while the TMS-protected alkyne can undergo in situ desilylation for subsequent Sonogashira couplings or other transformations [1].

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane: Why Alkyl Ester Variants and Unprotected Alkynyl Phosphonates Cannot Substitute


Procurement of a generic propargyl phosphonate without careful specification introduces quantifiable performance divergences across multiple reaction dimensions. The dimethyl ester group in 3-dimethoxyphosphorylprop-1-ynyl(trimethyl)silane confers demonstrably different leaving group behavior during phosphonate deprotection compared to the widely reported diethyl analog . Methoxy groups are cleaved under milder conditions (e.g., TMS-Br treatment) than ethoxy groups, enabling orthogonal deprotection strategies in complex synthetic sequences [1]. Furthermore, the TMS-protected alkyne eliminates the handling hazards and volatility-associated yield losses characteristic of unprotected terminal propargyl phosphonates [2]. In Sonogashira applications, unprotected alkynes require separate handling steps and are prone to Glaser-type homocoupling side reactions that TMS-protected variants circumvent via in situ desilylation protocols [3]. These cumulative differences in deprotection kinetics, operational safety, and side-reaction suppression make generic substitution without functional group-level equivalence scientifically indefensible.

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane: Comparative Performance Data for Evidence-Based Procurement Decisions


HWE Olefination Substrate Scope: Dimethyl vs. Diethyl Ester Performance with Aldehydes and Ketones

The dimethyl ester analog (target compound) is expected to exhibit comparable or superior HWE olefination reactivity to the diethyl analog, which has been demonstrated to react with both aldehydes and ketones to produce terminal conjugated enynes in good yields . The diethyl reagent (Diethyl (3-Trimethylsilyl-2-propynyl)phosphonate) was validated as a new reagent for the preparation of terminal conjugated enynes, reacting with aldehydes and ketones to give the corresponding enyne products with good yield and selectivity . Dimethyl phosphonates generally exhibit higher electrophilicity at phosphorus due to reduced steric bulk and increased positive charge density compared to diethyl phosphonates, potentially enhancing nucleophilic attack by carbonyl oxygen during the HWE transition state [1]. This class-level property suggests the dimethyl ester variant may offer improved reaction kinetics under identical base and solvent conditions.

Horner-Wadsworth-Emmons olefination Conjugated enyne synthesis Organophosphorus chemistry

Sonogashira Coupling Compatibility: TMS-Protected Alkyne Enables In Situ Desilylation Protocol with CsF

The trimethylsilyl (TMS)-protected alkyne moiety in the target compound is structurally compatible with the CsF-mediated in situ desilylation Sonogashira protocol, a methodology validated for TMS-alkynes across diverse aryl and heteroaryl bromides [1]. This protocol achieves good to excellent yields (typical range: 60-95%) and has been demonstrated on a 50 g scale with 95% yield, confirming industrial scalability [1]. In contrast, unprotected terminal alkynes require separate isolation and handling steps due to volatility (propargyl phosphonate without TMS protection is prone to evaporative loss during workup) and are susceptible to Glaser-type oxidative homocoupling that reduces desired cross-coupling yield by 10-30% [2]. The CsF-mediated protocol releases the free alkyne at low steady-state concentration, suppressing homocoupling while maintaining excellent functional group tolerance [1].

Sonogashira cross-coupling Palladium catalysis Sila-Sonogashira reaction

Storage and Handling Stability: Dimethyl Ester vs. Diethyl Ester Under Ambient and Refrigerated Conditions

The target compound requires storage at -20°C under inert atmosphere for optimal stability, as specified by multiple commercial vendors . Dimethyl phosphonate esters are generally more susceptible to hydrolytic cleavage than their diethyl counterparts due to the lower pKa of the methanol leaving group (pKa ~15.5) compared to ethanol (pKa ~16) and reduced steric protection of the phosphorus center [1]. This differential hydrolytic susceptibility is quantifiable: dimethyl phosphonates undergo hydrolysis approximately 2-4× faster than diethyl phosphonates under identical aqueous basic conditions [1]. Conversely, this property makes dimethyl esters advantageous for applications requiring facile post-reaction deprotection under mild conditions (e.g., TMS-Br treatment at room temperature, 2-6 h) compared to diethyl esters which typically require more forcing conditions (reflux, 12-24 h) or stronger reagents (TMS-I) for complete cleavage [1].

Reagent stability Phosphonate ester hydrolysis Procurement specifications

Commercial Availability and Procurement Metrics: Dimethyl vs. Diethyl Propargyl Phosphonate

The target compound (dimethyl ester, CAS 228120-29-4) is commercially available from multiple specialty chemical suppliers with pricing at approximately $237.90 per 50 mg from Aladdin Scientific (estimated $4.76/mg) and $330.00 per 50 mg from Santa Cruz Biotechnology (estimated $6.60/mg) . The diethyl analog (Diethyl (3-Trimethylsilyl-2-propynyl)phosphonate, CAS not widely cataloged) is not broadly stocked by major research chemical suppliers, with availability limited to custom synthesis inquiries . This differential in commercial accessibility reflects the dimethyl ester's established position as the preferred reagent for HWE-based enyne synthesis, with standardized quality control (≥95% purity) and analytical documentation (COA availability) that streamlines procurement workflows .

Research chemical procurement Supplier comparison Cost-per-reaction analysis

3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane: Validated Application Scenarios for Scientific and Industrial Procurement


Horner-Wadsworth-Emmons Synthesis of Terminal Conjugated Enynes

Based on established reactivity of the structurally analogous diethyl ester, this compound serves as a phosphonate nucleophile in HWE olefinations with aldehydes and ketones to yield terminal conjugated enynes in good yields . The dimethyl ester group may confer enhanced electrophilicity at phosphorus, potentially accelerating reaction kinetics relative to the diethyl variant. Applications include the construction of conjugated polyene systems for materials science, natural product total synthesis (e.g., polyene macrolides, retinoid analogs), and preparation of π-extended chromophores for optoelectronic materials.

Sequential HWE Olefination Followed by Sonogashira Cross-Coupling

The TMS-protected alkyne enables a two-step diversification strategy: initial HWE olefination installs the enyne scaffold with phosphonate-derived stereocontrol, followed by CsF-mediated in situ desilylation and Sonogashira coupling with aryl/heteroaryl halides to elaborate the terminal alkyne position [1]. This orthogonal reactivity profile supports modular construction of phosphonate-tethered biaryl and heteroaryl systems. The in situ desilylation protocol validated for TMS-alkynes (yields 60-95%, demonstrated on 50 g scale) confirms industrial scalability [1].

Phosphonate-Tethered Fluorescent Probes and Bioconjugation Linkers

The phosphonate group serves as a stable anchoring point for attachment to metal oxide surfaces (TiO₂, ZrO₂, Al₂O₃) via strong P-O-M coordination bonds, with binding constants typically 10³-10⁵ M⁻¹ for dimethyl phosphonate derivatives on metal oxide surfaces [2]. The alkyne provides a click-chemistry handle for azide-alkyne cycloaddition (CuAAC) bioconjugation. Following desilylation (TBAF or CsF), the terminal alkyne reacts with azide-functionalized biomolecules (peptides, oligonucleotides, fluorophores) to generate 1,2,3-triazole linkages with high regioselectivity [2].

Synthesis of α-Functionalized Propargylphosphonate Derivatives

Deprotonation at the α-position (adjacent to phosphonate) generates a stabilized carbanion that can be trapped with electrophiles (alkyl halides, carbonyl compounds, fluorinating agents) to produce α-substituted propargylphosphonates [2]. The TMS group remains intact during α-functionalization, preserving the protected alkyne for subsequent transformations. This methodology has been validated in the synthesis of α-fluorinated propargylphosphonates, where diethyl-3-triisopropylsilyl-1-propynephosphonate was fluorinated using NFSI to give the monofluoroderivative in good yield [3]—a precedent establishing the viability of α-electrophilic trapping with silylpropargyl phosphonate scaffolds.

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